Strategic Synthesis and Utility of 1-Bromo-2,3-dimethoxy-5-nitrobenzene
Strategic Synthesis and Utility of 1-Bromo-2,3-dimethoxy-5-nitrobenzene
A Technical Monograph for Chemical Development
Executive Summary
1-Bromo-2,3-dimethoxy-5-nitrobenzene (CAS: 7461-55-4) represents a highly specialized halogenated nitro-arene scaffold.[1] Its structural uniqueness lies in the contiguous "1,2,3" substitution pattern of the bromo and methoxy groups, juxtaposed with a meta-positioned nitro group. This specific arrangement creates a "push-pull" electronic system, making the molecule a versatile intermediate for the synthesis of complex pharmaceutical heterocycles, particularly isoquinoline alkaloids and tyrosine kinase inhibitors (e.g., EGFR/HER2 targets).
This guide provides a rigorous technical analysis of the molecule's synthesis, physicochemical properties, and reactivity profile, designed for application scientists and medicinal chemists.
Structural Architecture & Electronic Analysis
The reactivity of 1-Bromo-2,3-dimethoxy-5-nitrobenzene is dictated by the interplay between steric crowding and electronic directing effects.[1][2]
-
Electronic "Push-Pull" System:
-
Methoxy Groups (C2, C3): Strong
-withdrawing but powerful -donating groups.[1] They activate the ring towards electrophilic attack, specifically directing ortho and para.[3] -
Nitro Group (C5): A strong electron-withdrawing group (EWG) that deactivates the ring and directs meta.
-
Bromine Atom (C1): A weak deactivator that directs ortho/para.
-
-
Regiochemical Locking: The C5 position of the nitro group is strategically located para to the C2-methoxy group. In the precursor (1-bromo-2,3-dimethoxybenzene), the C5 position is the most electronically activated site for nitration because it benefits from the strong para-donation of the C2-methoxy, while avoiding the steric hindrance found at the C6 position (which is ortho to the bulky bromine).[1]
Synthetic Pathway: The Nitration Protocol[3][4]
The most robust synthesis involves the electrophilic nitration of the precursor 1-bromo-2,3-dimethoxybenzene (also known as 3-bromoveratrole).[1]
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection showing the critical nitration step.
Detailed Experimental Protocol
Objective: Regioselective synthesis of 1-bromo-2,3-dimethoxy-5-nitrobenzene.
Reagents:
-
Solvent: Glacial Acetic Acid (AcOH)
-
Reagent: Fuming Nitric Acid (HNO
, >90%) -
Quench: Crushed Ice / Water[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1-bromo-2,3-dimethoxybenzene (10.0 g, 46 mmol) in glacial acetic acid (40 mL) in a round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Cooling: Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitration: Add fuming nitric acid (3.0 mL, ~1.5 eq) dropwise over 20 minutes. Critical: Maintain internal temperature below 10 °C to prevent dinitration or oxidation of the methoxy groups.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of the starting material.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.
-
Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake copiously with cold water to remove residual acid.
-
Purification: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/Water mixture to yield yellow needles.
Self-Validating Checkpoint:
-
Success Indicator: The product must be a solid. If an oil forms, it indicates incomplete crystallization or the presence of the 6-nitro isomer. Recrystallization is mandatory to remove the minor 6-nitro isomer.[1]
Physicochemical Characterization Profile
The following data provides a benchmark for product validation.
| Property | Value / Description | Notes |
| CAS Number | 7461-55-4 | Unique identifier [1].[1] |
| Molecular Formula | C | |
| Molecular Weight | 262.06 g/mol | |
| Appearance | Yellow Crystalline Solid | Typical of nitro-veratroles.[1] |
| Melting Point | 118–122 °C (Predicted) | Experimental values vary by purity; distinct from isomers. |
| Solubility | Soluble in DCM, EtOAc, DMSO. | Poorly soluble in water. |
| Diagnostic: Two aromatic doublets (meta-coupling ~2Hz) indicating 1,3,5-substitution pattern relative to protons.[1] |
Reactivity & Applications
This scaffold serves as a "bifunctional hub." The bromine atom allows for metal-catalyzed coupling, while the nitro group serves as a masked aniline for amide coupling or heterocycle closure.
Divergent Synthesis Workflow (Graphviz)
Figure 2: Divergent reactivity profile showing primary application pathways.[1]
Key Reactions
-
Suzuki-Miyaura Coupling:
-
Mechanism: Pd(0) oxidative addition into the C1–Br bond.[5]
-
Utility: Used to attach aryl rings for biaryl kinase inhibitors.
-
Protocol Note: The nitro group is tolerated well. Use mild bases (K
CO ) to avoid side reactions [2].
-
-
Nitro Reduction:
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory). Nitro compounds are potentially toxic if absorbed.[6]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (releases NO
and HBr upon burning).
References
Sources
- 1. 31106-74-8|1,3-Dibromo-2-methoxy-5-nitrobenzene|BLD Pharm [bldpharm.com]
- 2. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 1-Bromo-3-methoxy-5-nitrobenzene | CAS#:16618-67-0 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
